molecular formula C118H182N32O32 B024489 Prepro-thyrotropin releasing hormone (53-74) CAS No. 109796-64-7

Prepro-thyrotropin releasing hormone (53-74)

Cat. No.: B024489
CAS No.: 109796-64-7
M. Wt: 2560.9 g/mol
InChI Key: AGBWUGFMKHXVLN-ISEGCPDZSA-N
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Description

Prepro-thyrotropin releasing hormone (53-74) is a peptide fragment derived from the larger precursor protein, prepro-thyrotropin releasing hormone. This hormone plays a crucial role in the regulation of the thyroid gland by stimulating the release of thyrotropin, also known as thyroid-stimulating hormone, from the anterior pituitary gland. The sequence of prepro-thyrotropin releasing hormone (53-74) includes several amino acids that are essential for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prepro-thyrotropin releasing hormone (53-74) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using activating agents like carbodiimides.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods: In an industrial setting, the production of prepro-thyrotropin releasing hormone (53-74) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from impurities.

Chemical Reactions Analysis

Types of Reactions: Prepro-thyrotropin releasing hormone (53-74) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products Formed:

    Oxidation: Sulfoxides or disulfides.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Prepro-thyrotropin releasing hormone (53-74) has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in the regulation of thyroid function and its interactions with receptors.

    Medicine: Explored as a potential therapeutic agent for thyroid disorders and other endocrine-related conditions.

    Industry: Utilized in the development of diagnostic assays for thyroid function testing.

Mechanism of Action

The mechanism of action of prepro-thyrotropin releasing hormone (53-74) involves its binding to specific receptors on the surface of thyrotropin-releasing hormone neurons in the hypothalamus. This binding triggers a cascade of intracellular signaling events, leading to the release of thyrotropin from the anterior pituitary gland. The released thyrotropin then stimulates the thyroid gland to produce and secrete thyroid hormones, which regulate metabolism, growth, and development.

Comparison with Similar Compounds

Prepro-thyrotropin releasing hormone (53-74) can be compared with other similar peptide hormones, such as:

    Thyrotropin-releasing hormone (TRH): A shorter peptide that directly stimulates the release of thyrotropin.

    Corticotropin-releasing hormone (CRH): Another hypothalamic hormone that stimulates the release of adrenocorticotropic hormone from the pituitary gland.

    Gonadotropin-releasing hormone (GnRH): A hypothalamic hormone that stimulates the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.

Uniqueness: Prepro-thyrotropin releasing hormone (53-74) is unique in its specific role in the regulation of thyroid function. Its sequence and structure are distinct from other hypothalamic hormones, allowing it to interact with its specific receptors and exert its biological effects.

Biological Activity

Prepro-thyrotropin releasing hormone (TRH) (53-74) is a peptide derived from the larger prohormone, pro-TRH, which plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. This article delves into its biological activity, mechanisms of action, and implications for physiological processes.

Overview of TRH and Its Processing

TRH is synthesized in the hypothalamus and released into the hypophysial-portal system, where it stimulates the secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. The precursor, prepro-TRH, undergoes post-translational modifications to yield biologically active forms, including TRH itself and various connecting peptides such as prepro-TRH (53-74) .

Structure and Processing

The pro-TRH gene consists of multiple copies of the TRH progenitor sequence, which are processed by prohormone convertases (PC1 and PC2) to generate active peptides. Prepro-TRH (53-74) is one such fragment that may possess distinct biological activities separate from TRH .

  • Regulation of Thyroid Function :
    • TRH is primarily known for stimulating TSH release, which in turn regulates thyroid hormone synthesis and secretion. The presence of TRH neurons in the paraventricular nucleus (PVN) indicates a direct role in controlling thyroid function under various physiological conditions .
  • Neuromodulatory Effects :
    • Prepro-TRH (53-74) has been shown to modulate neuronal activity in regions such as the midbrain periaqueductal gray, influencing behaviors related to arousal and stress responses .
  • Interaction with Other Hormones :
    • The expression of prepro-TRH is regulated by various factors, including leptin, which enhances its transcription and processing through stimulation of PC1 and PC2 . This interaction highlights a complex regulatory network involving energy balance and metabolic states.

Study 1: GATA2 and TRH Regulation

A study demonstrated that GATA2 mediates negative regulation of prepro-TRH gene expression via a tethering mechanism involving thyroid hormone receptor beta 2 (TRβ2). This suggests that thyroid hormones can downregulate TRH synthesis under certain conditions .

Study 2: Leptin's Role in TRH Processing

Research indicated that leptin not only stimulates TRH transcription but also enhances the expression of prohormone convertases necessary for effective processing of prepro-TRH into active forms. This finding underscores the link between metabolic signals and neuroendocrine function .

Data Tables

Peptide Source Biological Activity
Prepro-TRH (53-74)HypothalamusModulates TSH release; neuromodulation
Prepro-TRH (160-169)Rat neural tissuesPotentiates TRH-induced TSH release
Prepro-TRH (178-199)HypothalamusActs as a neuromodulator

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C118H182N32O32/c1-16-62(12)95(115(180)150-96(65(15)152)116(181)182)149-112(177)83(48-68-53-129-73-33-23-21-31-70(68)73)144-113(178)87(56-151)147-111(176)86(51-93(160)161)146-106(171)79(43-58(4)5)139-98(163)64(14)133-97(162)63(13)132-89(154)54-131-101(166)78(42-57(2)3)141-109(174)84(49-91(156)157)134-90(155)55-130-100(165)74(35-26-40-126-117(122)123)138-114(179)94(61(10)11)148-104(169)76(36-27-41-127-118(124)125)135-103(168)77(37-38-88(121)153)137-105(170)81(45-60(8)9)142-110(175)85(50-92(158)159)145-102(167)75(34-24-25-39-119)136-108(173)82(47-67-52-128-72-32-22-20-30-69(67)72)143-107(172)80(44-59(6)7)140-99(164)71(120)46-66-28-18-17-19-29-66/h17-23,28-33,52-53,57-65,71,74-87,94-96,128-129,151-152H,16,24-27,34-51,54-56,119-120H2,1-15H3,(H2,121,153)(H,130,165)(H,131,166)(H,132,154)(H,133,162)(H,134,155)(H,135,168)(H,136,173)(H,137,170)(H,138,179)(H,139,163)(H,140,164)(H,141,174)(H,142,175)(H,143,172)(H,144,178)(H,145,167)(H,146,171)(H,147,176)(H,148,169)(H,149,177)(H,150,180)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,122,123,126)(H4,124,125,127)/t62-,63-,64-,65+,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBWUGFMKHXVLN-ISEGCPDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C118H182N32O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149049
Record name Prepro-thyrotropin releasing hormone (53-74)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2560.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109796-64-7
Record name Prepro-thyrotropin releasing hormone (53-74)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109796647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prepro-thyrotropin releasing hormone (53-74)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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